molecular formula C9H14N2O B13529900 (4-(Methoxymethyl)benzyl)hydrazine

(4-(Methoxymethyl)benzyl)hydrazine

Cat. No.: B13529900
M. Wt: 166.22 g/mol
InChI Key: WBDZFGFBABENIG-UHFFFAOYSA-N
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Description

(4-(Methoxymethyl)benzyl)hydrazine is an organic compound characterized by a hydrazine functional group attached to a benzyl moiety featuring a methoxymethyl substituent. This structure makes it a valuable building block in organic synthesis and pharmaceutical research. The compound's mechanism of action in research settings is believed to involve interactions with specific molecular targets, potentially inhibiting or activating key enzymes and altering cellular signaling pathways. Studies on related hydrazine derivatives have indicated a range of potential biological activities, with research suggesting particular promise in the fields of antimicrobial and anticancer investigation. Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, pointing to their potential for therapeutic application development. In synthetic chemistry, the reactivity of the hydrazine group allows this compound to be utilized as a precursor for the synthesis of more complex organic molecules, including various heterocycles. It may also find application in the development of agrochemicals due to its ability to form diverse chemical structures. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

[4-(methoxymethyl)phenyl]methylhydrazine

InChI

InChI=1S/C9H14N2O/c1-12-7-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6-7,10H2,1H3

InChI Key

WBDZFGFBABENIG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CNN

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 4 Methoxymethyl Benzyl Hydrazine and Analogues

Direct Synthesis Routes to (4-(Methoxymethyl)benzyl)hydrazine

Direct synthetic routes to this compound typically involve the formation of the carbon-nitrogen bond between the benzyl (B1604629) group and the hydrazine (B178648) moiety. These methods are often favored for their straightforwardness and efficiency.

Condensation Reactions Utilizing Hydrazine Hydrate (B1144303) Precursors

A primary and direct method for synthesizing benzylhydrazines is the nucleophilic substitution reaction between a benzyl halide and hydrazine hydrate. In this approach, a suitable precursor, such as 4-(methoxymethyl)benzyl chloride, is treated with an excess of hydrazine hydrate. The large excess of hydrazine is used to minimize the formation of the undesired 1,2-dibenzylhydrazine (B2685787) byproduct. The reaction proceeds via an SN2 mechanism where the hydrazine acts as the nucleophile, displacing the halide from the benzylic carbon. This method is a common and practical route for preparing monosubstituted hydrazines.

Reductive Pathways for Hydrazine Moiety Formation

An alternative to direct alkylation is the formation of the hydrazine through a reductive pathway. This strategy typically involves a two-step process:

Hydrazone Formation: The corresponding aldehyde, 4-(methoxymethyl)benzaldehyde (B1609720), is condensed with hydrazine to form the (4-(methoxymethyl)benzylidene)hydrazone. This reaction is generally high-yielding and proceeds under mild conditions.

Hydrazone Reduction: The resulting hydrazone is then reduced to the target hydrazine. Several reducing agents can be employed for this transformation. A classic method is the Wolff-Kishner reduction, which involves treating the hydrazone with a strong base at high temperatures. organicchemistrydata.org However, the harsh conditions of the Wolff-Kishner reduction limit its applicability to substrates that can withstand high temperatures and basicity. organicchemistrydata.org

Milder and more versatile methods involve the use of reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. organicchemistrydata.org Catalytic hydrogenation, for instance using a Palladium on carbon (Pd/C) catalyst, is another effective method for reducing the C=N double bond of the hydrazone to yield the desired substituted hydrazine. google.com More recently, enzymatic methods using imine reductases (IREDs) have been developed for the reductive amination of carbonyls with hydrazines, offering a biocatalytic route to these compounds. nih.gov A nickel-catalyzed reductive amination of aldehydes using hydrazine hydrate as both the nitrogen and hydrogen source has also been reported, providing a general and facile method for producing primary amines and, by extension, could be adapted for hydrazine synthesis. rsc.org

Advanced Methodologies for Selective Functionalization of Hydrazine Derivatives

The inherent reactivity of both nitrogen atoms in hydrazine presents a challenge for selective functionalization. Advanced methodologies have been developed to control the regioselectivity of these reactions, enabling the synthesis of complex and specifically substituted hydrazine analogues.

Utilization of Nitrogen Dianion Intermediates in Alkylation

A powerful strategy for the selective alkylation of hydrazine involves the use of nitrogen dianion intermediates. organic-chemistry.orgnih.gov This method provides a fast and efficient route to substituted hydrazines, which are valuable precursors in organic synthesis. organic-chemistry.org The process typically involves the metalation of a protected hydrazine, such as N-Boc-N'-phenylhydrazine, using a strong base like n-butyllithium (n-BuLi) in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (−78 °C). organic-chemistry.org This generates a highly reactive nitrogen dianion.

This dianion can then be selectively alkylated. The choice of alkylating agent and reaction conditions allows for precise control over the substitution pattern, yielding mono-, di-, or even tri-alkylated products. organic-chemistry.orgnih.gov Benzyl halides are effective alkylating agents in this reaction. organic-chemistry.org This methodology offers a significant advantage over traditional methods by minimizing byproducts and avoiding complex protection-deprotection sequences. organic-chemistry.org

Regioselective and Stereoselective Synthetic Approaches

Controlling the regioselectivity of hydrazine alkylation is crucial for synthesizing asymmetrically substituted derivatives. The use of protecting groups is a common strategy. For example, to synthesize a 1,2-disubstituted hydrazine, one nitrogen can be protected (e.g., with a benzoyl group), directing the first alkylation to the unprotected nitrogen. psu.edu Subsequent deprotection and a second alkylation step can then introduce a different substituent on the other nitrogen.

Electrochemical methods also offer novel routes for regioselective synthesis. For example, the electrochemical reduction of N-nitroso compounds can produce substituted hydrazines regioselectively under mild conditions using inexpensive electrodes. ualberta.ca Another approach involves the copper-catalyzed reaction of saturated ketones with hydrazines to form substituted pyrazoles, a process that relies on the regioselective [3+2] annulation of an in-situ generated enone with hydrazine. sioc-journal.cn

Stereoselective synthesis of chiral hydrazine derivatives is particularly important for pharmaceutical applications. One approach involves using starting materials from the chiral pool. For instance, a novel synthesis of orthogonally protected L-piperazic acid was achieved starting from L-prolinol. acs.org The method involved the formation of a cyclic hydrazone, where regioselectivity was influenced by additives, followed by reduction. Throughout the synthesis, the original stereocenter was preserved, demonstrating a viable stereoselective route to complex cyclic hydrazines. acs.org

Preparation of Precursor Molecules for this compound Synthesis

The synthesis of this compound relies on the availability of key precursor molecules, primarily 4-(methoxymethyl)benzaldehyde or a 4-(methoxymethyl)benzyl halide.

The synthesis of 4-(methoxymethyl)benzyl chloride can be achieved via the chloromethylation of anisole (B1667542). A procedure involves treating a solution of anisole in benzene (B151609) with paraformaldehyde and saturating it with gaseous hydrogen chloride. prepchem.com This reaction introduces the chloromethyl group onto the aromatic ring, predominantly at the para position due to the directing effect of the methoxy (B1213986) group.

Alternatively, 4-methoxybenzyl chloride can be synthesized from p-methoxybenzyl alcohol by treating it with thionyl chloride in chloroform. Another route involves the reaction of 4-methoxybenzoic acid with thionyl chloride or oxalyl chloride to form 4-methoxybenzoyl chloride, which can then be further transformed. chemicalbook.comprepchem.com

The precursor aldehyde, 4-(methoxymethyl)benzaldehyde , can be prepared from 4-hydroxybenzaldehyde. The process involves the protection of the hydroxyl group, for example, by reacting it with bromomethyl methyl ether in the presence of potassium carbonate to form the methoxymethyl (MOM) ether. chemicalbook.com Other methods for synthesizing related methoxy-substituted benzaldehydes include the methylation of the corresponding hydroxybenzaldehyde using reagents like methyl sulfate. orgsyn.org

Below is a table summarizing representative synthetic methods for these key precursors.

Precursor MoleculeStarting Material(s)Key ReagentsReported Yield
4-Methoxybenzyl chloride Anisole, ParaformaldehydeHydrogen chloride, Benzene65.7% prepchem.com
4-Methoxybenzyl chloride p-Methoxybenzyl alcoholThionyl chloride, ChloroformNot specified
4-Methoxybenzoyl chloride 4-Methoxybenzoic acidThionyl chloride, Benzene, DMFNot specified prepchem.com
4-(Methoxymethoxy)benzaldehyde 4-HydroxybenzaldehydeBromomethyl methyl ether, K₂CO₃65% chemicalbook.com
m-Methoxybenzaldehyde m-HydroxybenzaldehydeMethyl sulfate, NaOH86-98 g from 1 mole orgsyn.org

Isolation and Purification Techniques for Research-Grade Compounds

Achieving high purity is critical for the accurate characterization and use of chemical compounds in research. moravek.com For this compound and its analogues, a combination of standard and advanced purification techniques is employed to isolate research-grade material, which is generally considered to be ≥98% pure. chemscene.com

Crystallization and Salt Formation: A common and effective method for purifying both the hydrazone intermediate and the final benzylhydrazine (B1204620) product is crystallization. google.comorgsyn.org After the reaction, the crude product can often be precipitated by adding an anti-solvent (like water) to the reaction mixture. orgsyn.org The resulting solid is then collected by filtration and recrystallized from a suitable solvent, such as methanol (B129727) or ethanol, to remove impurities. orgsyn.org

For basic compounds like benzylhydrazines, purification can be greatly facilitated by converting the product into a salt, typically the hydrochloride salt. google.com This is achieved by treating the reaction mixture or the isolated crude product with hydrochloric acid. The resulting salt often has different solubility properties than the free base and impurities, allowing it to crystallize from solution. google.com The salt can be collected by filtration, washed with a non-polar solvent like toluene (B28343) or petroleum ether, and dried. google.com

Chromatographic Methods: Chromatography is a powerful biophysical technique for the separation, identification, and purification of compounds from complex mixtures. moravek.comnih.gov

Column Chromatography: This is one of the most common methods for purifying organic compounds. nih.gov For benzylhydrazine derivatives, column chromatography on a solid stationary phase like silica (B1680970) gel is frequently used. researchgate.net The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and efficiency compared to standard column chromatography and is used to obtain highly pure compounds. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is particularly suitable for purifying polar hydrazine derivatives. researchgate.net The high pressure used in HPLC allows for rapid separation and high sensitivity. nih.gov

Gas Chromatography (GC): While primarily an analytical technique, GC can be used for purification on a smaller scale. Due to the polarity and potential thermal instability of hydrazines, derivatization is often required prior to analysis. researchgate.net This involves reacting the hydrazine with a reagent, such as pentafluorobenzaldehyde, to form a more volatile and stable hydrazone that can be readily analyzed. researchgate.net

The following table summarizes the key purification techniques applicable to research-grade benzylhydrazines.

TechniquePrincipleStationary/Solid PhaseMobile Phase/SolventApplication Notes for BenzylhydrazinesReference
CrystallizationSeparation based on differences in solubility.N/A (Solid product forms)Methanol, Ethanol, TolueneEffective for both hydrazone intermediates and final products (often as HCl salts). google.com google.comorgsyn.org
Column ChromatographySeparation based on differential adsorption to a solid support. nih.govSilica GelHexane/Ethyl Acetate gradientsUsed for removing reaction by-products and unreacted starting materials. researchgate.net nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation under high pressure. nih.govReversed-Phase (e.g., C18)Water/Acetonitrile or Water/Methanol gradientsIdeal for final purification to achieve high purity (≥98%) and for analyzing closely related compounds. nih.gov researchgate.netnih.gov
Solid-Phase Extraction (SPE)Sample clean-up by passing the sample through a solid sorbent. nih.govCation-exchange resin or Silica GelAcidic solutions for elutionUsed for pre-purification of samples from complex matrices before final analysis or purification. researchgate.net researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Methoxymethyl Benzyl Hydrazine

Electrophilic and Nucleophilic Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile.

Hydrazines readily undergo condensation reactions with carbonyl compounds to form hydrazones. This reaction is a cornerstone of hydrazine chemistry. libretexts.org In the case of (4-(Methoxymethyl)benzyl)hydrazine, the terminal primary amine (-NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to yield the corresponding (4-(methoxymethyl)benzyl)hydrazone. libretexts.orgorgsyn.org

The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the hydrazone. This reaction is typically catalyzed by acid.

A related reaction is the Wolff-Kishner reduction, where the in situ formed hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (an alkane). libretexts.org

Table 1: Examples of Hydrazone Formation with Substituted Hydrazines

Hydrazine Reactant Carbonyl Reactant Product
Methylhydrazine 4-Chlorobenzaldehyde 1-(4-Chlorobenzylidene)-2-methylhydrazine
Benzylhydrazine (B1204620) 4-Chlorobenzaldehyde 1-Benzyl-2-(4-chlorobenzylidene)hydrazine

This table illustrates the general reactivity of hydrazines and their derivatives in forming hydrazones, a reaction anticipated for this compound.

The hydrazine moiety is susceptible to oxidation. The oxidation of substituted hydrazines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of phenylhydrazine (B124118) and its derivatives with thallium(III) has been studied, showing that the reaction is sensitive to polar effects from substituents on the phenyl ring. scispace.com The reaction of methylhydrazine with certain diiodotetrafluorobenzenes results in its oxidation to sym-hexahydro-1,4-dimethyltetrazine. rsc.org

While specific studies on the oxidation of this compound are not prevalent, it is expected to undergo oxidation, potentially yielding diimide, azo, or other nitrogen-containing compounds. The benzyl (B1604629) group may also be susceptible to oxidation under certain conditions, as seen in the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde. researchgate.net

The hydrazine group in this compound possesses two distinct nitrogen atoms: a primary amine (-NH₂) and a secondary amine (-NH-). The terminal primary amine is generally more nucleophilic and less sterically hindered, making it the primary site for reactions like acylation and condensation with carbonyls. The secondary amine, being directly attached to the benzyl group, is less reactive.

Reactions Involving the Methoxymethyl Substituent

The methoxymethyl group (-CH₂OCH₃) on the benzene (B151609) ring introduces an ether linkage, which has its own characteristic reactivity.

The methoxymethyl group is generally stable. However, the ether linkage can be cleaved under specific conditions. While direct nucleophilic substitution on the methyl or methylene carbon is not typical for ethers, reactions involving the cleavage of the C-O bond can occur, especially with strong reagents.

Ether cleavage typically requires strong acids, such as HI or HBr, often at elevated temperatures. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (like I⁻ or Br⁻) then attacks one of the adjacent carbon atoms. masterorganicchemistry.com For a methoxymethyl ether, this could lead to the formation of a hydroxymethyl group and a methyl halide, or a benzyl alcohol derivative and chloromethane, depending on the conditions.

The cleavage of methoxymethyl (MOM) ethers, a common protecting group in organic synthesis, is well-documented. thieme-connect.de Various reagents, including Lewis acids like bismuth trichloride, can effect this cleavage. researchgate.net The cleavage of p-methoxybenzyl (PMB) ethers, which are structurally related to the substituent , can also be achieved through oxidative methods. nih.gov Hydrogenolysis, using H₂ and a palladium catalyst, is a mild method for cleaving benzyl ethers. youtube.com

Table 2: Reagents for Ether Cleavage

Ether Type Reagent Conditions
General Ethers HI, HBr Strong acid, heat masterorganicchemistry.com
Methoxymethyl (MOM) Ethers Bismuth Trichloride Acetonitrile (B52724)/water researchgate.net
Methoxymethyl (MOM) Ethers Bromodi(isopropylthio)borane -
Benzyl Ethers H₂, Pd-C Hydrogenolysis youtube.com

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two substituents: the methoxymethyl group (-CH₂OCH₃) and the benzylhydrazine group (-CH₂NHNH₂). The methoxymethyl group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect. The benzylhydrazine group is also expected to be an activating and ortho-, para-directing group.

Common electrophilic aromatic substitution reactions for this compound would include nitration, halogenation, and Friedel-Crafts reactions. The presence of two activating groups suggests that these reactions would proceed under milder conditions compared to unsubstituted benzene. The regioselectivity of these reactions will be dictated by the combined directing effects of the existing substituents. Given that both are ortho-, para-directing, substitution is expected to occur at the positions ortho to either the methoxymethyl or the benzylhydrazine group. Steric hindrance may play a role in favoring substitution at the less hindered ortho position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Products (Predicted)
NitrationHNO₃, H₂SO₄2-Nitro-4-(methoxymethyl)benzyl)hydrazine, 3-Nitro-4-(methoxymethyl)benzyl)hydrazine
BrominationBr₂, FeBr₃2-Bromo-4-(methoxymethyl)benzyl)hydrazine, 3-Bromo-4-(methoxymethyl)benzyl)hydrazine
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-(methoxymethyl)benzyl)hydrazine, 3-Acetyl-4-(methoxymethyl)benzyl)hydrazine

Mechanistic Studies of Key Transformations

The kinetics of electrophilic aromatic substitution reactions of this compound are anticipated to follow a second-order rate law, being first order in both the substrate and the electrophile. The reaction rate will be significantly influenced by the nature of the electrophile, the solvent, and the reaction temperature. The activating nature of the substituents suggests a lower activation energy compared to benzene.

A comprehensive kinetic study of the reaction between a hydrazine derivative and acetic acid revealed pseudo-first-order kinetics for the degradation of the hydrazine. nih.gov While this is not an EAS reaction, it highlights the complexity of reactions involving hydrazine moieties. Studies on hydrazine-based fuels also provide insights into their reaction kinetics, though these are typically high-temperature decomposition reactions. mdpi.comresearchgate.net

Table 2: Hypothetical Kinetic Data for the Nitration of this compound

Temperature (K)[Substrate] (mol/L)[HNO₃] (mol/L)Initial Rate (mol/L·s)Rate Constant, k (L/mol·s)
2980.10.11.5 x 10⁻⁴1.5 x 10⁻²
3080.10.13.2 x 10⁻⁴3.2 x 10⁻²
3180.10.16.5 x 10⁻⁴6.5 x 10⁻²

Thermodynamic analysis of these reactions would likely show them to be exothermic, driven by the formation of a more stable, substituted aromatic system. Thermodynamic data for hydrazine itself is well-documented, which can serve as a foundational reference for estimating the properties of its derivatives. nist.gov

The key intermediates in electrophilic aromatic substitution reactions are resonance-stabilized carbocations known as sigma complexes or arenium ions. For this compound, the attack of an electrophile on the aromatic ring would lead to the formation of such an intermediate. The stability of this intermediate is enhanced by the electron-donating substituents, which delocalize the positive charge.

The identification and characterization of these transient species are challenging but can be achieved through various spectroscopic techniques under specific conditions (e.g., low temperature). Methods like NMR and UV-Vis spectroscopy can provide evidence for the structure of the arenium ion. The trapping of reactive intermediates is another common strategy to confirm their existence. nasa.gov For instance, in the study of other organic reactions, specific reagents are used to react with and stabilize the intermediate, allowing for its isolation and characterization.

Table 3: Predicted Spectroscopic Data for the Sigma Complex Intermediate in the Nitration of this compound

Spectroscopic MethodExpected Observations
¹H NMRDownfield shift of aromatic protons, appearance of a signal for the proton at the sp³-hybridized carbon.
¹³C NMRAppearance of a signal for the sp³-hybridized carbon, significant shifts for the carbons bearing the positive charge.
UV-VisBathochromic shift (shift to longer wavelength) compared to the starting material, indicating a more extended conjugated system.

Advanced Characterization Methodologies for Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (4-(Methoxymethyl)benzyl)hydrazine, offering precise information about the hydrogen and carbon environments within the molecule.

In ¹H NMR spectroscopy of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as two distinct doublets in the range of δ 7.0-7.5 ppm, a characteristic pattern for para-substituted rings. The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-N) are anticipated to produce a singlet at approximately δ 3.8-4.2 ppm. The protons of the methoxymethyl group would be observed as two singlets: one for the methylene protons (-O-CH₂-Ar) around δ 4.4-4.6 ppm and another for the methyl protons (-O-CH₃) at approximately δ 3.3-3.5 ppm. The protons of the hydrazine (B178648) group (-NH-NH₂) would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (2H) 7.0-7.5 Doublet
Aromatic (2H) 7.0-7.5 Doublet
-O-CH₂-Ar 4.4-4.6 Singlet
-CH₂-N 3.8-4.2 Singlet
-O-CH₃ 3.3-3.5 Singlet
-NH₂ Variable Broad Singlet

The ¹³C NMR spectrum of this compound would provide complementary information, revealing the chemical environment of each carbon atom. The substituted aromatic carbons would generate signals in the δ 125-140 ppm region. The quaternary aromatic carbon attached to the methoxymethyl group would likely resonate at a lower field compared to the one attached to the benzylhydrazine (B1204620) moiety. The methylene carbon of the methoxymethyl group (-O-CH₂-Ar) is expected around δ 70-75 ppm, while the methyl carbon (-O-CH₃) should appear at approximately δ 55-60 ppm. The benzylic methylene carbon (-CH₂-N) would likely produce a signal in the range of δ 50-55 ppm.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Quaternary Aromatic 135-145
Aromatic CH 125-130
-O-CH₂-Ar 70-75
-O-CH₃ 55-60

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the coupling relationships between adjacent protons. For this compound, this would primarily confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton signal to its attached carbon atom. For instance, it would correlate the singlet of the benzylic methylene protons to the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the benzylic methylene protons and the quaternary aromatic carbon, as well as the adjacent aromatic CH carbons. Similarly, correlations between the methoxymethyl protons and the corresponding aromatic carbons would confirm their attachment to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the hydrazine moiety are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy (B1213986) group is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The N-H bending vibrations would likely be observed in the 1590-1650 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Hydrazine) 3200-3400
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
Aromatic C=C Stretch 1450-1600
C-O Stretch (Ether) 1040-1250

Raman spectroscopy would provide complementary vibrational information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be Raman active. Due to the presence of the hydrazine group, which can participate in hydrogen bonding, Raman spectroscopy could also be employed to study intermolecular interactions in the solid state or in solution. The N-N stretch of the hydrazine group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound through high-resolution measurements. Furthermore, analysis of the fragmentation patterns under ionization provides valuable information for structural elucidation.

For this compound (C₉H₁₄N₂O), the monoisotopic mass is 166.1106 g/mol . In a high-resolution mass spectrum (HRMS), the experimentally determined accurate mass should align closely with this theoretical value, confirming the molecular formula.

Under electron impact (EI) ionization, the molecule is expected to form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 166. This molecular ion will then undergo characteristic fragmentation. For benzyl-containing compounds, a common and often dominant fragmentation pathway is the cleavage at the benzylic position to form a stable benzyl-type cation arkat-usa.orgnih.gov. The presence of the hydrazine moiety and the methoxymethyl group introduces additional potential cleavage sites.

Key fragmentation pathways anticipated for this compound include:

Benzylic Cleavage: The most favorable cleavage is expected to occur at the C-C bond between the benzyl group and the hydrazine nitrogen, leading to the formation of the (4-(methoxymethyl)benzyl) cation. This fragment is anticipated to be a prominent peak, potentially the base peak, in the spectrum.

N-N Bond Cleavage: Scission of the weak nitrogen-nitrogen single bond in the hydrazine group is another common fragmentation route for hydrazine derivatives .

Loss of Neutral Molecules: Fragmentation can also proceed through the elimination of small, stable neutral molecules from the parent ion.

The table below outlines the predicted significant fragments for this compound.

m/z (Predicted)Ion FormulaProposed Fragment StructureFragmentation Pathway
166[C₉H₁₄N₂O]⁺•Molecular IonIonization of parent molecule
135[C₉H₁₁O]⁺(4-(Methoxymethyl)benzyl) cationCleavage of the benzyl-N bond
121[C₇H₇N₂]⁺(p-Tolyl)hydrazine cation radicalLoss of •CH₂OCH₃ radical
91[C₇H₇]⁺Tropylium ionLoss of •OCH₃ from m/z 121 or rearrangement from m/z 135

In soft ionization techniques like electrospray ionization (ESI), the compound would primarily be observed as the protonated molecule, [M+H]⁺, at m/z 167. For the related compound (4-methoxybenzyl)hydrazine, the [M+H]⁺ ion has been observed at m/z 153 chemicalbook.com.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which define the crystal lattice.

While specific crystallographic data for this compound has not been reported in the surveyed literature, its solid-state structure can be predicted based on the analysis of similar hydrazine derivatives nih.govmdpi.com. The molecule possesses several key structural features that will govern its crystal packing:

Hydrogen Bonding: The hydrazine moiety (-NH-NH₂) contains both hydrogen bond donors (N-H) and acceptors (the lone pairs on the nitrogen atoms). This functionality is expected to lead to the formation of extensive intermolecular hydrogen bond networks (e.g., N-H···N), which are a common feature in the crystal structures of hydrazine derivatives nih.govrsc.org. The ether oxygen in the methoxymethyl group can also act as a hydrogen bond acceptor.

Aromatic Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

Conformational Flexibility: The bonds connecting the benzene ring, the methylene bridge, the hydrazine group, and the methoxymethyl group are all rotatable. The final conformation adopted in the crystal will be a low-energy state that optimizes packing efficiency and intermolecular forces. The hydrazone portion of related molecules has been observed to be nearly planar nih.gov.

A complete single-crystal XRD analysis would yield precise unit cell parameters. For illustrative purposes, the table below shows typical crystallographic data for a related hydrazone derivative.

Crystallographic ParameterExample Value (for a Hydrazone Derivative mdpi.com)Information Provided
Crystal SystemTriclinicThe basic geometric framework of the crystal lattice.
Space GroupP-1The symmetry elements present within the unit cell.
a (Å)10.3368The dimensions of the unit cell.
b (Å)11.9804
c (Å)12.7250
α (°)100.904The angles of the unit cell.
β (°)107.959
γ (°)109.638
Volume (ų)1334.36The volume of the unit cell.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Solvent Effects

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Visible Spectroscopy

The chromophore in this compound is the substituted benzene ring. Benzene exhibits characteristic π → π* electronic transitions researchgate.net. The presence of substituents on the benzene ring alters the energies of these transitions, leading to shifts in the absorption maxima (λmax).

The methoxymethyl and benzylhydrazine groups are considered electron-donating substituents. Such groups, when attached to a benzene ring, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene absorption bands shimadzu.com. This is due to the interaction of the substituent's non-bonding electrons or sigma electrons with the π-system of the aromatic ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) masterorganicchemistry.com.

The predicted UV-Vis absorption spectrum for this compound would exhibit:

An intense absorption band corresponding to the E-band of benzene, likely occurring below 230 nm.

A weaker, structured absorption band corresponding to the B-band, shifted to approximately 260-280 nm.

The polarity of the solvent can influence the position of λmax. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift.

Transition TypeExpected λmax Range (in non-polar solvent)OriginExpected Effect of Increased Solvent Polarity
π → π* (E-band like)~210 - 230 nmHigh-energy transition of the aromatic ringSlight bathochromic (red) shift
π → π* (B-band like)~260 - 280 nmLower-energy, symmetry-forbidden transition of the aromatic ringLoss of fine structure, slight bathochromic shift

Fluorescence Spectroscopy

Molecules containing aromatic rings, like this compound, are often fluorescent. Upon absorbing UV radiation and promoting an electron to an excited singlet state, the molecule can relax by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band. For this compound, excitation in the range of its B-band absorption (~260-280 nm) would be expected to produce a fluorescence emission maximum in the near-UV or blue region of the spectrum (~300-350 nm). The fluorescence properties of the structurally similar benzylamine have been reported researchgate.net.

Solvent polarity can significantly affect fluorescence. In polar solvents, the excited state is often more stabilized than the ground state, leading to a larger Stokes shift and a red shift in the emission maximum.

Role As a Versatile Synthetic Building Block and Precursor in Chemical Synthesis and Materials Science

Utility in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The presence of the hydrazine (B178648) functional group in (4-(Methoxymethyl)benzyl)hydrazine makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

Formation of Pyrazole (B372694) and Pyrazolidine (B1218672) Derivatives

Pyrazoles and their reduced form, pyrazolidines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse biological activities. pjsir.org The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.comdergipark.org.tr For instance, the reaction of a substituted hydrazine with an α,β-unsaturated ketone can lead to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com

A general method for synthesizing pyrazoles is the reaction of hydrazines with 1,3-diketones. dergipark.org.tr The reaction of this compound with a suitable 1,3-dicarbonyl compound would be expected to yield 1-(4-(methoxymethyl)benzyl)-substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. Similarly, pyrazolidine derivatives can be accessed through related synthetic strategies, often involving the cyclization of hydrazines with 1,3-dihalides or other suitable difunctionalized substrates.

A study on the synthesis of pyrazole-4-carbohydrazide derivatives demonstrated the use of hydrazine hydrate (B1144303) to form the carbohydrazide (B1668358) from a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one precursor. researchgate.net This highlights the reactivity of hydrazines in forming key synthetic intermediates.

Table 1: Examples of Reagents for Pyrazole and Pyrazolidine Synthesis

Reagent Type Specific Example Resulting Heterocycle
1,3-Diketone Acetylacetone 1-(4-(Methoxymethyl)benzyl)-3,5-dimethylpyrazole
α,β-Unsaturated Ketone Chalcone 1-(4-(Methoxymethyl)benzyl)-3,5-diphenyl-2-pyrazoline

Construction of Triazole and Thiadiazine Frameworks

Triazoles are five-membered heterocycles with three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. mdpi.com These structures are prominent in many pharmaceutical compounds. The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines or their derivatives with various reagents. One practical method involves reacting amidine reagents, derived from oxamides, with hydrazine hydrochloride salts under mild conditions to produce 1,5-disubstituted-1,2,4-triazoles with high regioselectivity. organic-chemistry.org Another approach involves the reaction of hydrazones with other compounds, which can lead to the formation of the triazole ring. beilstein-journals.orgnih.gov

Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The synthesis of 1,3,4-thiadiazine derivatives has been reported through the reaction of 2-hydrazinyl-N-phenyl-2-thioxoacetamide with ethyl chloroacetate. ekb.eg Furthermore, 1,3,5-thiadiazine-2-thione derivatives have been synthesized, showcasing the versatility of hydrazine-containing compounds in forming various heterocyclic systems. peerj.com

Indole (B1671886) and Carbazole Synthesis (e.g., Fischer Indole Reaction)

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, which are bicyclic structures composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgmdpi.com this compound, being a substituted hydrazine, can be converted to its corresponding phenylhydrazone and subsequently utilized in the Fischer indole synthesis to produce indoles bearing a 4-(methoxymethyl)benzyl substituent at the nitrogen atom. The mechanism of this reaction involves several steps, including tautomerization to an enehydrazine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia. wikipedia.orgmdpi.com

The choice of acid catalyst, which can be a Brønsted acid like HCl or a Lewis acid like zinc chloride, is crucial for the success of the reaction. wikipedia.org The reaction conditions, such as temperature, also play a significant role. organic-chemistry.org

Application in Other Cycloaddition and Cyclocondensation Reactions

This compound can participate in various other cycloaddition and cyclocondensation reactions to form a range of heterocyclic structures. Cycloaddition reactions, such as the Diels-Alder reaction, can involve hydrazine derivatives. For instance, hydrazine-mediated Diels-Alder aromatization of biobased furfurals has been demonstrated. nih.gov

Cyclocondensation reactions are fundamental in heterocyclic synthesis. The reaction of hydrazines with bifunctional compounds is a common strategy. For example, the cyclocondensation of hydrazines with 2,4-diketoesters is a known method for pyrazole synthesis. beilstein-journals.org The versatility of this compound allows for its application in numerous similar transformations to create novel and complex molecular architectures.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in forming heterocyclic rings, this compound can also serve as a precursor to generate other valuable synthetic intermediates.

Generation of Azomethine Ylides from Analogous Structures

Azomethine ylides are highly reactive 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govwikipedia.org While not directly generated from this compound itself, analogous hydrazine derivatives can be precursors to these ylides. Azomethine ylides are often generated in situ and can be formed through various methods, including the condensation of an α-amino acid with an aldehyde or ketone. nih.govresearchgate.net The resulting azomethine ylide can then react with a dipolarophile to afford the desired cycloadduct. The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines with high stereoselectivity. nih.govwikipedia.org

The generation of azomethine ylides from the condensation of aldehydes with amines is a well-established method. wikipedia.org Given the structural similarities, it is conceivable that derivatives of this compound could be employed in strategies to generate novel azomethine ylides for cycloaddition reactions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrazole
Pyrazolidine
Triazole
Thiadiazine
Indole
Carbazole
Azomethine Ylide
Pyrrolidine
1,3-Diketone
α,β-Unsaturated Ketone
1,3-Dihalide
1,2,3-Triazole
1,2,4-Triazole
1,3,4-Thiadiazine
1,3,5-Thiadiazine-2-thione
Phenylhydrazone
Enehydrazine
Pyrrole
Furfural
2,4-Diketoester
α-Amino Acid
Acetylacetone
Chalcone
1,3-Dibromopropane
Oxamide
2-Hydrazinyl-N-phenyl-2-thioxoacetamide
Ethyl Chloroacetate
HCl

Formation of Other Reactive Synthons

The hydrazine group in this compound is a key functional group that allows for its conversion into a variety of other reactive synthons, which are instrumental in the synthesis of diverse molecular architectures. One of the most common transformations is the formation of hydrazones through condensation reactions with aldehydes and ketones. These resulting (4-(Methoxymethyl)benzyl)hydrazones are stable intermediates that can be isolated and subsequently used in further synthetic steps. nih.govnih.govorganic-chemistry.org

The general reaction to form these hydrazones can be represented as follows:

R1-C(=O)-R2 + H2N-NH-CH2-C6H4-CH2OCH3 → R1-C(=N-NH-CH2-C6H4-CH2OCH3)-R2 + H2O

These hydrazones are not merely stable products but are themselves valuable reactive synthons. The imine bond within the hydrazone structure is susceptible to various chemical transformations, including cyclization reactions to form a range of heterocyclic compounds. For instance, the reaction of (4-(Methoxymethyl)benzyl)hydrazones with suitable reagents can lead to the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. While specific yields for reactions involving this compound are not extensively documented in publicly available literature, the general synthetic routes for pyrazole formation from hydrazines are well-established. ekb.egrsisinternational.orgmetu.edu.tr

Table 1: Potential Heterocyclic Scaffolds from this compound-Derived Synthons

SynthonReactantHeterocyclic ProductPotential Significance
(4-(Methoxymethyl)benzyl)hydrazone1,3-Dicarbonyl CompoundSubstituted PyrazolePharmaceutical intermediates, Ligands
This compoundγ-Keto AcidSubstituted PyridazinoneAgrochemicals, Biologically active molecules
This compoundNitrilesSubstituted TriazoleMaterials science, Medicinal chemistry

It is important to note that while the synthetic pathways are plausible based on established hydrazine chemistry, detailed experimental data and yields specifically for this compound are not widely reported.

Development of Novel Polymeric Materials and Organic Electronic Components

The bifunctional nature of this compound, possessing both a reactive amine function and a modifiable aromatic ring, makes it a candidate for incorporation into polymeric structures. This integration can impart specific properties to the resulting polymers, opening avenues for their use in advanced applications such as organic electronics.

This compound can be incorporated into polymer backbones through polycondensation reactions. For example, it can react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. titech.ac.jpmdpi.comnasa.gov The presence of the methoxymethylbenzyl group can influence the polymer's properties, such as solubility, thermal stability, and morphology. The flexible methoxymethyl group may enhance solubility and processability, while the aromatic ring contributes to thermal stability.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeMonomersPotential Properties
PolyamideThis compound + Diacyl ChlorideImproved solubility, Thermal stability
PolyimideThis compound + DianhydrideHigh thermal stability, Good mechanical properties
Poly(azomethine)This compound + DialdehydeConjugated backbone, Optoelectronic activity

Detailed characterization data for polymers specifically derived from this compound is not currently available in the reviewed literature.

Polymers containing conjugated systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.govscirp.org The incorporation of the this compound moiety into a conjugated polymer backbone, for instance in poly(azomethine)s, could influence the electronic properties of the material. mdpi.comresearchgate.net The electron-donating nature of the methoxy (B1213986) group could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting its charge transport and photoluminescent characteristics.

While theoretical considerations suggest potential for these applications, experimental data on the optoelectronic properties of polymers synthesized from this compound, such as conductivity, bandgap, and photoluminescence quantum yield, are not found in the current body of scientific literature. Further research is required to synthesize and characterize these materials to validate their potential in organic electronic components.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Sustainable and Green Synthesis Protocols

The chemical industry is increasingly focusing on environmentally friendly production methods, and the synthesis of (4-(Methoxymethyl)benzyl)hydrazine is no exception. Green chemistry principles are being applied to develop more sustainable protocols for producing hydrazine (B178648) derivatives, aiming to reduce hazardous waste and improve energy efficiency. mdpi.com

Current research in this area includes:

Solvent-free reactions: Techniques like microwave irradiation and grinding are being explored to synthesize hydrazone derivatives without the use of harmful solvents. minarjournal.com

Catalytic processes: The use of recyclable catalysts, such as V2O5/TiO2, is being investigated for the hydrogenation of nitro compounds to amines, a key step in some hydrazine synthesis pathways. organic-chemistry.org This approach offers a greener alternative to traditional methods.

Hydrazine-free synthesis: Innovative photoredox catalytic systems are being developed to produce azines, which are structurally related to some hydrazine derivatives, without using hydrazine as a starting material. rsc.org

These advancements are crucial for the environmentally responsible production of this compound and related compounds.

High-Throughput Screening for Novel Reactivity Discoveries

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new chemical reactions and optimizing existing ones. By rapidly testing a large number of reaction conditions, HTS can identify novel reactivity patterns for hydrazine derivatives like this compound. nebraska.edu This technology has evolved significantly, from its initial applications in biology to its current use in chemical synthesis, enabling the screening of thousands of reactions in parallel. youtube.com

Key aspects of HTS in this context include:

Miniaturization: Reactions are often carried out in well plates, allowing for the simultaneous testing of numerous variables such as catalysts, solvents, and temperatures. youtube.com

Diverse applications: HTS has been successfully applied to a wide range of reactions, including cross-coupling and photoredox catalysis. youtube.com

Data-driven discovery: The large datasets generated by HTS can be analyzed to identify trends and predict optimal reaction conditions. youtube.com

The application of HTS to this compound has the potential to uncover new synthetic routes and applications for this versatile compound.

Advanced In Silico Design for Tailored Chemical Properties

Computational chemistry, or in silico design, plays a vital role in modern drug discovery and materials science. By using computer models, researchers can predict the properties of molecules and design new compounds with specific characteristics. researchgate.netnih.gov For this compound, in silico methods can be used to:

Predict biological activity: Molecular docking studies can simulate the interaction of a molecule with a biological target, helping to identify potential therapeutic applications. researchgate.netnih.gov

Optimize pharmacokinetic properties: ADME (Absorption, Distribution, Metabolism, and Elimination) properties can be predicted computationally, guiding the design of molecules with improved drug-like characteristics. nih.gov

Understand reaction mechanisms: Quantum chemical calculations can elucidate the step-by-step process of a chemical reaction, providing insights that can be used to improve reaction conditions and yields. rsc.org

These computational tools allow for the rational design of novel this compound derivatives with tailored properties for specific applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages over traditional methods, including improved safety, scalability, and control over reaction parameters. rsc.orgrsc.orgresearchgate.net The integration of this compound synthesis into flow chemistry platforms can lead to more efficient and reproducible production. rsc.org

Recent developments in this area include:

Synthesis of hydrazine derivatives: Flow chemistry has been successfully used to synthesize various hydrazine derivatives, demonstrating its potential for the production of this compound. rsc.orggalchimia.com

Improved safety: Flow reactors can handle hazardous reagents and high-pressure reactions more safely than batch reactors. researchgate.net

Process optimization: Automated synthesis platforms can be used to rapidly optimize reaction conditions, leading to higher yields and purity.

The combination of flow chemistry and automation represents a significant step forward in the synthesis of this compound and other valuable chemical compounds.

Exploration of New Derivatization Pathways for Non-Prohibited Applications

The chemical versatility of the hydrazine group in this compound allows for a wide range of derivatization reactions, leading to the creation of new molecules with diverse properties and potential applications. researchgate.netresearchgate.net Researchers are actively exploring new synthetic pathways to create novel derivatives for various non-prohibited uses.

Examples of derivatization strategies and their potential applications include:

Formation of hydrazones: Reaction with aldehydes and ketones yields hydrazones, a class of compounds with a broad spectrum of biological activities. minarjournal.com

Synthesis of heterocyclic compounds: Hydrazine derivatives are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. researchgate.net

Development of multifunctional molecules: By combining the this compound moiety with other functional groups, it is possible to create molecules with multiple desirable properties, such as antioxidant and metal-chelating abilities. nih.gov

This ongoing exploration of new derivatization pathways is crucial for unlocking the full potential of this compound in various scientific and technological fields.

Q & A

Basic Question: What are the key synthetic strategies for synthesizing (4-(Methoxymethyl)benzyl)hydrazine, and how can reaction conditions be optimized for high purity?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Preparation of the benzyl precursor (e.g., 4-(methoxymethyl)benzyl chloride) via bromination or alkylation of 4-methylbenzyl alcohol derivatives .
  • Step 2: Hydrazine substitution: Reacting the benzyl halide with hydrazine hydrate in a polar solvent (e.g., ethanol or DMF) under reflux (60–80°C) .
  • Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted hydrazine and byproducts .
    Optimization Tips:
  • Use anhydrous solvents to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to minimize over-reaction.
  • Adjust stoichiometry (1:1.2 molar ratio of benzyl halide to hydrazine) to enhance yield .

Basic Question: What spectroscopic and computational methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify hydrazine NH₂ protons (δ 2.5–3.5 ppm, broad singlet) and methoxymethyl protons (δ 3.3–3.5 ppm for OCH₃; δ 4.4–4.6 ppm for CH₂) .
    • ¹³C NMR: Confirm methoxymethyl carbon (δ 55–60 ppm for OCH₃; δ 70–75 ppm for CH₂O) .
  • IR Spectroscopy: Detect N–H stretches (3200–3400 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) .
  • X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .

Advanced Question: How do electronic effects of substituents (e.g., methoxymethyl vs. bromo) influence the reactivity of benzylhydrazine derivatives?

Methodological Answer:

  • Electron-Donating Groups (e.g., Methoxymethyl):
    • Enhance nucleophilicity of the hydrazine group via resonance stabilization, favoring reactions with electrophiles (e.g., carbonyl compounds) .
    • Increase stability in acidic conditions due to electron-rich aromatic rings .
  • Electron-Withdrawing Groups (e.g., Bromo):
    • Reduce hydrazine reactivity but improve oxidative stability .
    • Facilitate meta-directing effects in electrophilic aromatic substitution .
      Experimental Validation:
  • Compare reaction kinetics (e.g., with aldehydes) using UV-Vis or NMR to track intermediate formation .

Advanced Question: How can researchers design enzyme inhibition studies for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with hydrazine-binding motifs (e.g., pyridoxal phosphate-dependent enzymes or oxidoreductases) .
  • Assay Design:
    • Kinetic Studies: Measure IC₅₀ values using spectrophotometric assays (e.g., inhibition of monoamine oxidase or catalase activity) .
    • Molecular Docking: Use software like AutoDock Vina to predict binding modes to enzyme active sites, guided by substituent steric/electronic profiles .
  • Validation:
    • Cross-check with site-directed mutagenesis to confirm binding residues .
    • Compare inhibition data with structurally similar derivatives (e.g., 4-fluoro analogs) to identify structure-activity relationships (SAR) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for hydrazine derivatives?

Methodological Answer:

  • Source Analysis:
    • Verify assay conditions (e.g., pH, temperature) that may alter compound stability or enzyme activity .
    • Check for impurities (e.g., unreacted hydrazine) via LC-MS, which may skew bioactivity results .
  • Structural Confounders:
    • Substituent positional isomers (e.g., ortho vs. para methoxymethyl) can drastically alter activity; confirm regiochemistry via NOESY or XRD .
  • Reproducibility:
    • Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

Advanced Question: What strategies improve the regioselectivity of this compound in multi-step organic syntheses?

Methodological Answer:

  • Protecting Groups: Temporarily block the hydrazine moiety with Boc or Fmoc groups during benzyl ring functionalization .
  • Directed Metalation: Use directing groups (e.g., methoxymethyl) to control lithiation sites in cross-coupling reactions .
  • Catalytic Systems:
    • Pd-catalyzed C–H activation for selective aryl-hydrazine bond formation .
    • Enzymatic catalysis (e.g., horseradish peroxidase) for oxidative coupling under mild conditions .

Advanced Question: How can computational modeling guide the optimization of this compound for targeted drug delivery?

Methodological Answer:

  • QSAR Modeling: Correlate substituent properties (e.g., logP, polar surface area) with bioavailability using tools like Schrödinger’s QikProp .
  • MD Simulations: Predict membrane permeability and binding kinetics to transport proteins (e.g., serum albumin) .
  • ADMET Profiling: Use SwissADME to assess toxicity risks (e.g., hepatotoxicity from hydrazine metabolites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.